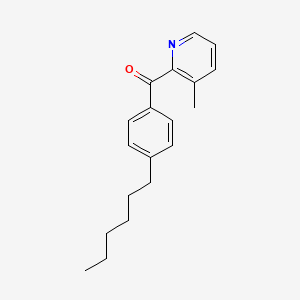

2-(4-Hexylbenzoyl)-3-methylpyridine

Descripción

Contextualizing Pyridine (B92270) and Benzoyl Moieties in Advanced Organic Synthesis and Molecular Design

Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to numerous applications in organic synthesis and medicinal chemistry. The nitrogen atom in the pyridine ring imparts basicity and nucleophilicity, making it a versatile component in various chemical reactions. youtube.com Pyridine rings are present in many important biological molecules, including vitamins like niacin and pyridoxine. youtube.com Their ability to form complexes with transition metals also makes them valuable in catalysis. youtube.com

The benzoyl group, a carbonyl group attached to a phenyl ring, is another crucial functional group in organic chemistry. It serves as a key building block in the synthesis of more complex molecules. The ketone functionality within the benzoyl group can undergo a variety of reactions, including reduction to an alcohol or nucleophilic addition.

The combination of pyridine and benzoyl moieties in a single molecule, as seen in benzoylpyridines, creates a scaffold with potential for a wide range of chemical transformations and biological activities.

Rationale for Investigating the Chemical Space of 2-(4-Hexylbenzoyl)-3-methylpyridine and Structurally Related Scaffolds

The investigation into this compound and its analogs is driven by the potential for discovering novel compounds with specific properties. The hexyl group, a long alkyl chain, significantly influences the lipophilicity of the molecule, which can be a critical factor for its interaction with biological systems. The methyl group on the pyridine ring can also affect the molecule's steric and electronic properties.

Research into structurally related compounds, such as 2-(2,4-Dimethylbenzoyl)-3-methylpyridine, has indicated potential antimicrobial and anticancer properties. This suggests that the broader class of substituted benzoylpyridines represents a promising area for the development of new therapeutic agents. The specific substitution pattern in this compound, with the hexyl group at the para position of the benzoyl ring and the methyl group at the 3-position of the pyridine ring, offers a unique combination of features for further study.

Overview of Prior Synthetic Endeavors and Related Pyridine-Ketone Systems

The synthesis of benzoylpyridines and related pyridine-ketone systems has been approached through various methods. One common strategy involves the reaction of a pyridine derivative with a benzoyl-containing reagent. For instance, 2-benzoylpyridine (B47108) can be synthesized by reacting pyridine derivatives with alcohol derivatives in the presence of an oxidizing agent. chemicalbook.com Another method involves the Grignard reaction, where a phenylmagnesium bromide Grignard reagent reacts with 2-cyanopyridine. google.com

The Kröhnke pyridine synthesis is a well-established method for creating highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org While not a direct synthesis of this compound, it highlights a general and versatile approach to constructing complex pyridine-containing molecules.

The synthesis of a related compound, 1-(4-hexylbenzoyl)-3-methylthiourea, was achieved by reacting 4-hexylbenzoyl chloride with 1-methylthiourea. researchgate.net This demonstrates a method for introducing a hexylbenzoyl moiety into a molecule, which could be adapted for the synthesis of this compound.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-hexylphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-4-5-6-9-16-10-12-17(13-11-16)19(21)18-15(2)8-7-14-20-18/h7-8,10-14H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSFYGGTCDBCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Hexylbenzoyl 3 Methylpyridine

Strategic Retrosynthetic Analysis for the 2-(4-Hexylbenzoyl)-3-methylpyridine Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in The primary goal is structural simplification to devise one or more plausible synthetic routes. wikipedia.org

For this compound, the most logical retrosynthetic disconnection is at the carbon-carbon bond between the pyridine (B92270) ring and the benzoyl carbonyl group. This disconnection is a key transformation as standard Friedel-Crafts acylation reactions are generally ineffective on pyridine rings. The electron-deficient nature of the pyridine, caused by the electronegative nitrogen atom, leads to deactivation of the ring towards electrophilic aromatic substitution. Furthermore, the nitrogen's lone pair readily coordinates with Lewis acid catalysts, rendering them inactive. youtube.comyoutube.com

This primary disconnection yields two key fragments: a 3-methylpyridine (B133936) synthon with a nucleophilic character at the C2 position (A) and a 4-hexylbenzoyl synthon with an electrophilic character (B).

Synthon A: 2-metallo-3-methylpyridine (e.g., where M = Li, MgBr, ZnCl, B(OH)₂)

Synthetic Equivalent A: 2-halo-3-methylpyridine (for cross-coupling) or 3-methylpyridine (for direct C-H functionalization).

Synthon B: 4-hexylbenzoyl cation.

Synthetic Equivalent B: 4-hexylbenzoyl chloride, 4-hexylbenzaldehyde, or a related derivative.

This analysis points toward two major strategic approaches for assembling the core structure: the coupling of pre-functionalized pyridine and benzoyl fragments or the direct functionalization of the 3-methylpyridine C-H bond.

Exploration of Novel Coupling Reactions for Pyridine and Benzoyl Fragment Assembly

Building the bond between the pyridine and benzoyl fragments is the crucial step in the synthesis. Modern organic chemistry offers several powerful methods to achieve this transformation efficiently.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds that were previously difficult to forge. tcichemicals.commtroyal.ca These methods typically involve the reaction of an organometallic reagent with an organic halide or triflate. tcichemicals.com For the synthesis of this compound, several cross-coupling strategies could be employed.

A plausible route involves a palladium- or nickel-catalyzed coupling reaction. For instance, a Negishi or Stille coupling could be utilized. The Negishi coupling might involve the reaction of a 2-pyridylzinc reagent with 4-hexylbenzoyl chloride. While effective on a lab scale, such methods can sometimes be challenging to scale up. researchgate.net

Alternatively, a Suzuki reaction could be performed between 3-methylpyridine-2-boronic acid and 4-hexylbenzoyl chloride. Another variation is a carbonylative cross-coupling, where 2-bromo-3-methylpyridine (B184072) reacts with 4-hexylphenylboronic acid under a carbon monoxide atmosphere, though this adds complexity. The development of ligands and catalysts for these reactions is an active area of research, aiming to improve yields and expand substrate scope. mtroyal.ca

Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the need for pre-functionalization of starting materials, thus reducing step counts and waste generation. rsc.org However, the direct and selective functionalization of pyridine C-H bonds is challenging due to the ring's electron-poor nature and the potential for multiple reactive sites. rsc.orgnih.gov

The target molecule requires regioselective acylation at the C2 position of 3-methylpyridine. A direct Friedel-Crafts approach is not viable. youtube.com Therefore, alternative strategies are necessary. One approach is a transition-metal-catalyzed C-H activation/acylation. This could involve reacting 3-methylpyridine with an acyl source, such as 4-hexylbenzaldehyde or 4-hexylbenzoyl chloride, in the presence of a rhodium or palladium catalyst. The regioselectivity can be controlled by various factors, including the choice of catalyst, ligand, and directing groups. beilstein-journals.org

Another innovative approach involves the photochemical reductive arylation between an aromatic aldehyde and a cyanopyridine. nih.govacs.org In this scenario, 3-methyl-2-cyanopyridine could be reacted with 4-hexylbenzaldehyde under photochemical conditions to generate an intermediate alcohol, which is then oxidized to the final ketone product. This method is attractive for its mild, catalyst-free conditions in the key coupling step. nih.gov

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

The success of any synthetic route hinges on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing side products. prismbiolab.com For the synthesis of this compound via a transition-metal-catalyzed cross-coupling reaction, several parameters must be systematically investigated. researchgate.net These include the choice of catalyst, ligand, base, solvent, and temperature.

A design of experiments (DoE) approach can efficiently map the reaction landscape to find the optimal conditions. prismbiolab.com Below is a hypothetical optimization table for a Suzuki-type coupling between 2-bromo-3-methylpyridine and 4-hexylbenzoyl boronic acid ester.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 78 |

| 3 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

| 4 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |

| 5 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 88 |

| 6 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | 75 |

Data is hypothetical and for illustrative purposes.

The results would likely indicate that a palladium catalyst like Pd₂(dba)₃ paired with a sterically hindered biarylphosphine ligand such as XPhos provides superior results. The choice of a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often crucial for high yields in challenging coupling reactions. researchgate.net

Scalability Considerations and Sustainable Synthetic Pathways for this compound

Transitioning a synthetic route from the laboratory to industrial-scale production introduces new challenges, including cost, safety, and environmental impact. A scalable synthesis requires readily available, inexpensive starting materials and reagents, robust and reproducible reaction conditions, and simple purification procedures.

For the synthesis of this compound, a direct C-H functionalization approach is highly attractive from a scalability perspective due to its step economy. However, the cost and toxicity of the metal catalyst, as well as the potential for high catalyst loading, must be considered. Flow chemistry offers a promising solution for scaling up photochemical reactions, providing better control over reaction parameters, improved safety, and higher throughput. nih.govacs.org

Incorporating green chemistry principles into synthetic planning is essential for developing environmentally responsible chemical processes. rasayanjournal.co.inbiosynce.com The goal is to minimize waste, reduce energy consumption, and use less hazardous substances. researchgate.netnih.gov

Several green techniques can be applied to the synthesis of this compound. acs.org These include using greener solvents with low toxicity and high boiling points, employing catalytic methods to reduce waste, and designing reactions with high atom economy. biosynce.com Microwave-assisted synthesis, for instance, can significantly shorten reaction times and improve yields, contributing to energy efficiency. acs.orgnih.gov

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Prevention | Designing a synthesis with fewer steps, such as direct C-H acylation, to minimize waste generation. rsc.org |

| Atom Economy | Utilizing addition reactions or C-H functionalization over substitution reactions that generate stoichiometric byproducts. |

| Less Hazardous Chemical Syntheses | Replacing hazardous solvents like dioxane with greener alternatives (e.g., 2-MeTHF) and avoiding toxic reagents like organostannanes. researchgate.net |

| Design for Energy Efficiency | Using methods like microwave-assisted synthesis or photocatalysis that can operate at ambient temperature and reduce reaction times. acs.orgnih.gov |

| Use of Catalysis | Employing highly efficient transition-metal catalysts at low loadings to replace stoichiometric reagents. researchgate.net |

By prioritizing these principles, chemists can develop synthetic routes that are not only efficient and robust but also sustainable and environmentally benign.

Solvent Selection and Recovery Methodologies

The choice of solvent in the synthesis of this compound is intrinsically linked to the specific synthetic route employed. The two primary strategies for constructing the ketone linkage in benzoylpyridines are Friedel-Crafts acylation and Grignard-type reactions. Each approach necessitates a distinct solvent environment to ensure optimal reactivity and minimize side-product formation.

Solvent Selection in Synthesis

For the Friedel-Crafts acylation of 3-methylpyridine with 4-hexylbenzoyl chloride, the solvent must be inert to the reaction conditions and capable of dissolving the reactants and the Lewis acid catalyst (e.g., aluminum chloride). Non-polar aprotic solvents are generally preferred. Research on the synthesis of structurally similar compounds, such as 2-(2,4-dimethylbenzoyl)-3-methylpyridine, has highlighted the significance of solvent choice on the reaction's efficiency. In such cases, solvents like dichloromethane (B109758) and acetonitrile (B52724) are commonly employed. The polarity and coordinating ability of the solvent can impact the activity of the Lewis acid catalyst and the stability of the reactive intermediates.

In the context of Grignard reactions , the synthesis could proceed via the reaction of a 4-hexylphenyl Grignard reagent with a 2-carbonyl derivative of 3-methylpyridine. The paramount requirement for Grignard reactions is the use of anhydrous aprotic solvents to prevent the quenching of the highly reactive organomagnesium species. youtube.com Ethereal solvents are standard, with diethyl ether and tetrahydrofuran (B95107) (THF) being the most common choices due to their ability to solvate the magnesium center, which is crucial for the formation and stability of the Grignard reagent. phxequip.com A patent for the synthesis of a related pyridinyl ethanone (B97240) derivative discloses the use of a mixture of solvents including toluene, benzene (B151609), diethyl ether, and tetrahydrofuran. google.com Another study on the synthesis of 1-(4-hexylbenzoyl)-3-methylthiourea utilized tetrahydrofuran as the solvent. researchgate.net

The selection of a suitable solvent is a balance between reactivity, solubility, and the ease of downstream processing. The following table summarizes potential solvents for the synthesis of this compound based on analogous reactions.

Table 1: Potential Solvents for the Synthesis of this compound

| Synthetic Route | Solvent Class | Specific Examples | Rationale for Use |

|---|---|---|---|

| Friedel-Crafts Acylation | Halogenated Hydrocarbons, Nitriles | Dichloromethane, Acetonitrile | Inert, good solubility for reactants and catalysts. |

| Grignard Reaction | Ethers, Aromatic Hydrocarbons | Diethyl Ether, Tetrahydrofuran (THF), Toluene, Benzene | Aprotic and anhydrous conditions are essential for Grignard reagent stability and reactivity. phxequip.comgoogle.com |

Solvent Recovery Methodologies

The implementation of efficient solvent recovery protocols is a critical aspect of green chemistry and is essential for the economic feasibility of large-scale production. The primary goal is to isolate the desired product and recover the solvent in a state suitable for reuse, thereby minimizing waste and operational costs. phxequip.com The choice of recovery method depends on the physical properties of the solvent and the nature of the impurities present in the post-reaction mixture.

Distillation is a fundamental and widely used technique for solvent recovery, which separates components based on differences in their boiling points. phxequip.com For a reaction mixture containing a high-boiling product like this compound and a lower-boiling solvent such as diethyl ether or dichloromethane, simple distillation can be an effective method for solvent removal. In cases where the solvent forms an azeotrope with water or other components, more advanced techniques like azeotropic or pressure-swing distillation may be necessary. diva-portal.org

Liquid-liquid extraction is another valuable technique, particularly for quenching reactions and removing water-soluble byproducts. researchgate.net For instance, after a Grignard reaction, the mixture is typically treated with an aqueous acid solution. The organic product, dissolved in the reaction solvent (e.g., THF or toluene), can be separated from the aqueous phase containing inorganic salts. The solvent can then be recovered from the organic phase by distillation. A study on the recovery of a toluene-methanol solvent mixture demonstrated the efficacy of liquid-liquid extraction with water, followed by batch distillation, achieving a 96.1% recovery of toluene with 99.5% purity. diva-portal.org

Advanced and Continuous Recovery Systems are being developed to enhance efficiency and sustainability. Inline purification techniques in continuous flow synthesis, such as membrane separation and continuous chromatography, offer opportunities to reduce solvent consumption and streamline the recovery process. beilstein-journals.org For example, membrane separators can be used to separate an organic phase containing the product from an aqueous phase, significantly reducing the amount of extraction solvent required compared to traditional batch processes. beilstein-journals.org

The following table outlines common solvent recovery methodologies applicable to the synthesis of this compound.

Table 2: Solvent Recovery Methodologies

| Recovery Method | Principle | Applicability | Key Considerations |

|---|---|---|---|

| Simple Distillation | Separation based on boiling point differences. phxequip.com | Recovery of volatile solvents from non-volatile products. | Energy consumption; potential for thermal degradation of the product if temperatures are high. |

| Azeotropic Distillation | Use of an entrainer to break azeotropes. diva-portal.org | Separation of azeotropic mixtures (e.g., solvent-water). | Selection of an appropriate entrainer; additional separation step for the entrainer. |

| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. researchgate.net | Removal of water-soluble impurities; initial product purification. | Choice of an appropriate extraction solvent; potential for emulsion formation. |

| Membrane Separation | Use of semi-permeable membranes for selective transport. beilstein-journals.org | Continuous separation in flow chemistry; reduction of solvent use. | Membrane fouling; compatibility of the membrane with the solvent system. |

Spectroscopic Elucidation of 2 4 Hexylbenzoyl 3 Methylpyridine Molecular Structure and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy offers unparalleled insight into the molecular framework of 2-(4-hexylbenzoyl)-3-methylpyridine, allowing for the precise assignment of proton (¹H) and carbon-¹³ (¹³C) signals and the elucidation of its conformational and electronic characteristics.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Connectivity

Advanced two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. nih.gov For the pyridine (B92270) ring, COSY would show correlations between adjacent protons. Similarly, for the hexyl chain, correlations between protons on adjacent carbon atoms would be observed.

HSQC (Heteronuclear Single Quantum Coherence) : This technique maps protons directly bonded to carbon atoms, providing a clear correlation between the ¹H and ¹³C spectra. nih.gov This is crucial for assigning the carbon signals of the pyridine ring, the benzoyl group, and the hexyl chain based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments detect longer-range couplings between protons and carbons (typically 2-3 bonds). nih.gov This is particularly useful for establishing the connectivity between the major fragments of the molecule. For instance, correlations would be expected between the carbonyl carbon and the protons on both the pyridine and the phenyl rings, confirming the ketone linkage.

Based on data from analogous compounds, the expected ¹H and ¹³C NMR chemical shifts for the key structural units of this compound are summarized in the tables below. The data for the 4-hexylbenzoyl moiety is extrapolated from studies on 1-(4-hexylbenzoyl)-3-methylthiourea researchgate.net, while the pyridine moiety's expected shifts are based on data for substituted pyridines. beilstein-journals.orguci.edu

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine Ring | 7.0 - 8.6 |

| Phenyl Ring | 7.2 - 7.9 |

| Hexyl Chain (CH₂)n | 1.2 - 2.7 |

| Hexyl Chain (CH₃) | ~0.9 |

Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~190 - 200 |

| Pyridine Ring | 120 - 155 |

| Phenyl Ring | 125 - 140 |

| Hexyl Chain | 14 - 40 |

NOESY and ROESY for Stereochemical Assignment and Proximity Effects

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of atoms, which is crucial for understanding the stereochemistry and conformational preferences of this compound. ipb.pt

These experiments detect through-space interactions between protons that are close to each other, irrespective of whether they are connected through bonds. For this compound, NOESY or ROESY would be instrumental in determining the preferred orientation of the benzoyl group relative to the pyridine ring. For instance, a NOE correlation between the protons on the pyridine ring and the protons on the phenyl ring would indicate a twisted conformation where these rings are in close proximity.

Dynamic NMR Studies for Rotational Barriers and Molecular Motion

The structure of this compound features several single bonds around which rotation can occur, leading to different conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide quantitative information about the energy barriers associated with these rotational processes.

Significant rotational barriers are expected for the rotation around the bond connecting the carbonyl group to the pyridine ring and the bond connecting the carbonyl group to the phenyl ring. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of the coalescence temperature and the line shape can provide the activation energy for the rotational barrier. Studies on similar sterically hindered molecules have shown that such rotational barriers can be significant.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the types of chemical bonds present in this compound and the nature of intermolecular interactions in the solid state or in solution.

Detailed Analysis of Carbonyl and Pyridine Ring Vibrations

The IR and Raman spectra of this compound are expected to be rich in information. The most characteristic vibrations would be those associated with the carbonyl group and the pyridine ring.

Carbonyl (C=O) Stretching : The carbonyl group will exhibit a strong and sharp absorption band in the IR spectrum, typically in the range of 1650-1700 cm⁻¹. The exact position of this band is sensitive to the electronic environment. Conjugation with the aromatic rings is expected to lower the frequency compared to a simple aliphatic ketone. For comparison, 2-benzoylpyridine (B47108) shows a C=O stretch at around 1660-1670 cm⁻¹. chemicalbook.com

Pyridine Ring Vibrations : The pyridine ring will show a series of characteristic stretching vibrations in the region of 1400-1600 cm⁻¹. These bands are analogous to the C=C stretching vibrations in benzene (B151609) rings. The presence of substituents (the benzoyl and methyl groups) will influence the exact positions and intensities of these bands. nist.govresearchgate.net

Predicted aKey IR Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch | 1650 - 1670 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

Hydrogen Bonding and π-Stacking Interactions via Vibrational Signatures

In the solid state, molecules of this compound can interact with each other through non-covalent interactions such as hydrogen bonding and π-stacking. While the molecule itself does not have strong hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds might be present.

More significantly, π-stacking interactions between the aromatic pyridine and phenyl rings of adjacent molecules are likely to occur. These interactions can be inferred from shifts in the vibrational frequencies of the aromatic rings. For instance, π-stacking can cause a slight shift in the C=C stretching vibrations of the rings. The presence of a hexyl chain can also influence the packing of the molecules in the solid state, potentially leading to specific arrangements that favor π-stacking. The study of intermolecular interactions is crucial for understanding the material properties of this compound.

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, and for deducing its structure through the analysis of its fragmentation patterns. When subjected to ionization, this compound will produce a molecular ion, whose subsequent decomposition provides a fingerprint of its structural components.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For this compound, with a chemical formula of C₁₉H₂₃NO, the expected exact mass can be calculated. This precise measurement is crucial for distinguishing it from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

| Ion Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Accuracy (ppm) |

| [C₁₉H₂₃NO + H]⁺ | 282.1852 | Hypothetical Value | Hypothetical Value |

| [C₁₉H₂₃NO + Na]⁺ | 304.1671 | Hypothetical Value | Hypothetical Value |

This table presents hypothetical HRMS data based on the known elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions reveal the connectivity of the molecule. The fragmentation of this compound is expected to occur at the weakest bonds and lead to the formation of stable fragments.

The primary fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group and within the hexyl chain. Key fragmentation processes include:

Alpha-cleavage adjacent to the carbonyl group: This is a characteristic fragmentation of ketones and can occur on either side of the carbonyl.

Cleavage between the carbonyl carbon and the pyridine ring would result in the formation of a 4-hexylbenzoyl cation (m/z 189) and a 3-methylpyridine (B133936) radical (not detected).

Cleavage between the carbonyl carbon and the phenyl ring would yield a 3-methylpicolinoyl cation (m/z 120) and a hexylbenzene (B86705) radical.

McLafferty rearrangement: This is possible due to the presence of the hexyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, propene, C₃H₆), leading to a characteristic fragment ion.

Fragmentation of the hexyl chain: The alkyl chain can undergo fragmentation, leading to a series of losses of CₙH₂ₙ₊₁ radicals, resulting in peaks separated by 14 Da (CH₂).

Cleavage involving the pyridine ring: The pyridine ring itself is relatively stable, but fragmentation can occur, particularly loss of the methyl group or cleavage of the ring.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

| 281 | 189 | C₆H₆N | 4-Hexylbenzoyl cation |

| 281 | 120 | C₁₃H₁₇ | 3-Methylpicolinoyl cation |

| 281 | 93 | C₁₃H₁₆O | 3-Methylpyridine cation |

| 189 | 105 | C₆H₁₂ | Benzoyl cation |

This table presents a hypothetical MS/MS fragmentation pattern based on established fragmentation principles for similar chemical structures.

Electronic Absorption and Emission Spectroscopy for Understanding Chromophoric Properties

Electronic spectroscopy, encompassing UV-Visible absorption, fluorescence, and phosphorescence, provides insights into the electronic structure and excited-state behavior of a molecule. The chromophore in this compound is the benzoylpyridine system, where the carbonyl group links two aromatic rings.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

The UV-Visible spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. The conjugation between the phenyl ring, the carbonyl group, and the pyridine ring will influence the energy of these transitions.

n → π Transitions:* This lower-energy, lower-intensity absorption results from the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. This transition is characteristically sensitive to solvent polarity.

The presence of the electron-donating hexyl group on the phenyl ring and the methyl group on the pyridine ring will likely cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzoylpyridine, due to their electronic effects on the conjugated system.

| Solvent | λmax (π → π) (nm) | λmax (n → π) (nm) | Molar Absorptivity (ε) |

| Hexane | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Ethanol | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Acetonitrile (B52724) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

This table presents hypothetical UV-Visible absorption data, illustrating the expected trends in different solvents.

Fluorescence and Phosphorescence Studies for Excited State Dynamics

Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁). From here, it can return to the ground state (S₀) through several pathways, including fluorescence (radiative decay from S₁) and intersystem crossing to a triplet state (T₁).

Fluorescence: Benzophenone, a related chromophore, is known to have very weak fluorescence at room temperature in solution due to efficient intersystem crossing to the triplet state. researchgate.net It is therefore anticipated that this compound will also exhibit weak fluorescence. The fluorescence spectrum, if observed, would be expected at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift).

Phosphorescence: The population of the triplet state (T₁) via intersystem crossing is often efficient in benzophenone-like molecules. acs.org This triplet state can then decay back to the ground state through phosphorescence, a much slower process than fluorescence, which can be observed at low temperatures or in rigid matrices. The phosphorescence spectrum would appear at even longer wavelengths than the fluorescence.

The study of these emission properties provides valuable information about the lifetime and deactivation pathways of the excited states, which are crucial for applications in photochemistry and materials science.

| Phenomenon | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Lifetime |

| Fluorescence | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value (ns) |

| Phosphorescence | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value (ms to s) |

This table presents hypothetical fluorescence and phosphorescence data, reflecting the expected photophysical properties of a benzophenone-type chromophore.

Computational Chemistry and Theoretical Investigations of 2 4 Hexylbenzoyl 3 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These methods can predict molecular geometry, orbital energies, and charge distributions, which are crucial for understanding and anticipating chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. For 2-(4-Hexylbenzoyl)-3-methylpyridine, DFT calculations would be employed to optimize the molecular structure, minimizing its total energy.

The optimized geometry is predicted to feature a non-planar arrangement between the pyridine (B92270) and the benzoyl rings. The steric hindrance between the hydrogen atoms on the pyridine ring and the benzoyl group would likely force a dihedral angle twist between the two aromatic systems. The flexible hexyl chain, on the other hand, would adopt a low-energy, extended conformation to minimize steric strain. DFT calculations provide precise predictions of bond lengths, bond angles, and dihedral angles that characterize this minimum energy structure. ias.ac.inresearcher.liferesearchgate.netnih.govmdpi.com

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Carbonyl) | ~1.23 Å |

| Bond Length | C-C (Pyridine-Carbonyl) | ~1.50 Å |

| Bond Length | C-C (Benzoyl-Carbonyl) | ~1.51 Å |

| Bond Angle | Pyridine-C-Benzoyl | ~120.5° |

| Dihedral Angle | Pyridine-C-C-Benzoyl | ~45-55° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.inresearcher.life The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be delocalized across the electron-rich π-systems of the benzoyl and pyridine rings. The LUMO is anticipated to be primarily located on the electron-deficient pyridine ring and the carbonyl group, which acts as an electron-withdrawing group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. researchgate.netnih.gov It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions.

In an EPS map of this compound, the most electron-rich regions (typically colored red or yellow) are expected to be centered on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, due to the high electronegativity of these atoms. These sites represent the most likely points for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are expected around the hydrogen atoms of the aromatic rings, indicating sites susceptible to nucleophilic attack. The nonpolar hexyl chain would exhibit a neutral potential (colored green).

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. This is particularly important for flexible molecules like this compound.

The hexyl chain of this compound imparts significant conformational flexibility to the molecule. MD simulations can be used to explore the various conformations accessible to the alkyl chain by simulating its movement at a given temperature. Studies on similar long-chain alkylbenzenes have shown that such chains are highly mobile. aip.orgnih.govnih.gov

Furthermore, MD simulations can investigate the rotational dynamics around the single bonds connecting the pyridine ring, the carbonyl group, and the benzoyl ring. This allows for the characterization of the rotational energy barriers and the preferred dihedral angles, providing a comprehensive picture of the molecule's conformational landscape.

Table 3: Predicted Conformational Preferences from Molecular Dynamics Simulations

| Torsional Angle | Description | Predicted Behavior |

|---|---|---|

| Dihedral (C-C-C-C) | Within the hexyl chain | Multiple gauche and anti conformations are accessible, indicating high flexibility. |

| Dihedral (Pyridine-C-C-Benzoyl) | Rotation between the aromatic rings | Rotation is likely restricted to a range around the minimum energy conformation due to steric hindrance. |

The surrounding solvent environment can have a profound impact on the conformational preferences and behavior of a molecule. manchester.ac.ukresearchgate.netrsc.org MD simulations in the presence of explicit solvent molecules can model these effects accurately.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. By solving approximations of the Schrödinger equation, these methods can calculate the energies and properties of a molecule's quantum states, which in turn determine its various spectra. For a molecule like this compound, these techniques can provide a detailed understanding of its nuclear and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide valuable confirmation of a proposed molecular structure. researchgate.net The process involves optimizing the molecule's geometry to find its lowest energy conformation and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

For this compound, theoretical ¹H and ¹³C NMR chemical shifts would be calculated for each unique proton and carbon atom. The predicted shifts for the protons on the pyridine ring, the methyl group, the hexyl chain, and the benzoyl group would be compared with experimental data if available. Discrepancies between calculated and experimental values can indicate incorrect structural assignments or highlight interesting electronic effects within the molecule.

Illustrative Data Table: Predicted ¹H NMR Chemical Shifts for a Substituted Pyridine Moiety

| Proton Position | Predicted Chemical Shift (ppm) |

| H4 (pyridine) | 7.5 - 7.8 |

| H5 (pyridine) | 7.2 - 7.4 |

| H6 (pyridine) | 8.5 - 8.7 |

| CH₃ (on pyridine) | 2.4 - 2.6 |

Note: This table is illustrative and based on general chemical shift ranges for similar substituted pyridines. Actual calculated values would be more precise.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities, which directly correlate to the peaks observed in an experimental spectrum. nih.govresearchgate.net These calculations are typically performed at the same level of theory as the geometry optimization.

For this compound, theoretical vibrational analysis would predict the frequencies associated with key functional groups, such as the C=O stretch of the benzoyl group, the C-N stretching and bending modes of the pyridine ring, and the various C-H stretching and bending modes of the alkyl and aromatic moieties. The calculated spectrum can be used to assign the peaks in an experimental IR or Raman spectrum, providing a detailed understanding of the molecule's vibrational behavior.

Illustrative Data Table: Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Benzoyl) | 1660 - 1680 |

| Aromatic C=C Stretch | 1580 - 1620 |

| Pyridine Ring Breathing | 990 - 1050 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

Note: This table presents typical frequency ranges for the indicated functional groups. Computational results would provide specific values for each vibrational mode.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the excitation energies and oscillator strengths of these transitions. mdpi.comresearchgate.net These calculations can help to understand the electronic structure and predict the absorption maxima (λ_max) in the UV-Vis spectrum.

For this compound, TD-DFT calculations would identify the key electronic transitions, such as π → π* and n → π* transitions. researchgate.net The π → π* transitions are typically associated with the conjugated system of the benzoyl and pyridine rings, while the n → π* transitions involve the non-bonding electrons on the nitrogen and oxygen atoms. The simulated spectrum would provide insights into the molecule's color and its behavior upon absorbing light.

Illustrative Data Table: Predicted Electronic Transitions

| Transition Type | Predicted Wavelength (λ_max, nm) |

| π → π | 250 - 300 |

| n → π | 320 - 360 |

Note: The values in this table are representative of molecules with similar chromophores. Precise computational predictions would be necessary for this compound.

Reaction Mechanism Elucidation Through Computational Modeling

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and geometries of transition states and intermediates that are often difficult to study experimentally.

To understand the mechanism of a proposed reaction involving this compound, computational methods can be used to locate the transition state (TS) structure, which is the highest energy point along the reaction pathway. Various algorithms exist for locating these first-order saddle points on the potential energy surface. Once the TS is located, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Following the localization of the transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. This provides a detailed picture of the geometric changes that occur during the reaction.

Many chemical reactions can potentially yield multiple products, leading to issues of regioselectivity (where a reagent adds to a molecule) and stereoselectivity (the relative orientation of the new bonds). Computational modeling can be used to predict and explain the selectivity of reactions involving this compound.

By calculating the activation energies for the different possible reaction pathways leading to the various regio- or stereoisomers, the kinetically favored product can be identified. The pathway with the lowest activation energy will be the fastest and is therefore predicted to be the major product. This approach allows for a rational understanding of reaction outcomes and can be used to design more selective synthetic routes. For instance, in a nucleophilic aromatic substitution reaction, the activation energies for attack at different positions on the pyridine ring could be calculated to predict the regioselectivity.

Chemical Reactivity and Derivatization Strategies for 2 4 Hexylbenzoyl 3 Methylpyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

The reactivity of 2-(4-Hexylbenzoyl)-3-methylpyridine towards substitution reactions is governed by the electronic properties of its two distinct aromatic systems: the electron-deficient pyridine ring and the electron-rich hexyl-substituted phenyl ring.

The inherent substitution pattern of the molecule directs further functionalization to specific positions.

Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. rsc.org Any electrophilic attack would likely occur at the C5 position, which is the least deactivated position, influenced by the 3-methyl (weakly activating) and 2-benzoyl (deactivating) groups. Conversely, the pyridine ring is activated for nucleophilic substitution, particularly at the C4 and C6 positions. quimicaorganica.org The presence of a suitable leaving group, which could be introduced via derivatization, would facilitate such reactions. quimicaorganica.org Direct C-H functionalization, often mediated by transition metals, provides another route for derivatization, with regioselectivity influenced by directing groups or the inherent electronic properties of the ring. rsc.orgnih.gov For instance, the nitrogen atom itself can direct ortho-metalation, although this is sterically hindered by the 3-methyl group.

Phenyl Ring: The 4-hexyl group on the phenyl ring is an activating, ortho, para-directing group for electrophilic aromatic substitution. Since the para position is already occupied by the benzoyl group, electrophilic attack is directed to the C3' and C5' positions (ortho to the hexyl group). The benzoyl group is a deactivating, meta-directing group, which would direct incoming electrophiles to the same C3' and C5' positions. Therefore, both substituents reinforce the directing effect, making the positions ortho to the hexyl group highly susceptible to electrophilic attack, such as nitration or halogenation.

Table 1: Summary of Directing Effects for Electrophilic Substitution

| Ring | Position | Activating/Deactivating Group | Directing Effect | Predicted Site of Substitution |

|---|---|---|---|---|

| Pyridine | C2 | Benzoyl (deactivating) | meta | C4, C6 |

| Pyridine | C3 | Methyl (activating) | ortho, para | C2, C4, C6 |

| Pyridine Ring (Combined) | C5 (least deactivated) | |||

| Phenyl | C1' | Benzoyl (deactivating) | meta | C3', C5' |

| Phenyl | C4' | Hexyl (activating) | ortho, para | C3', C5' |

| Phenyl Ring (Combined) | C3', C5' |

Substituents profoundly influence the reactivity of both aromatic rings. acs.org

On the Pyridine Ring: The 3-methyl group, being an electron-donating group (EDG), slightly increases the electron density of the pyridine ring, making it marginally more susceptible to electrophilic attack and less to nucleophilic attack compared to an unsubstituted pyridine. In contrast, the 2-benzoyl group acts as a strong electron-withdrawing group (EWG), deactivating the ring towards electrophiles and activating it for nucleophilic attack. rsc.org The combined effect results in a complex reactivity profile where the positions' susceptibility to attack is finely balanced. nih.govnih.gov

Modifications and Transformations of the Ketone and Alkyl Chain Moieties

The ketone and hexyl functionalities offer additional sites for chemical modification, expanding the range of possible derivatives.

The diaryl ketone moiety is a prime target for oxidation and reduction reactions.

Reduction: The ketone can be readily reduced to a secondary alcohol, forming 2-(α-hydroxy-4-hexylbenzyl)-3-methylpyridine. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemguide.co.uk Catalytic hydrogenation or transfer hydrogenation methods are also effective for the reduction of aryl ketones. tandfonline.comwikipedia.org Under different conditions, reductive coupling can lead to the formation of a pinacol, a 1,2-diol. researchgate.net

Oxidation: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, the methylene (B1212753) group of the corresponding diarylmethane (if the ketone were reduced to a CH₂) can be re-oxidized to the ketone using various oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or oxygen (O₂) mediated by a strong base. mdpi.com Oxidative cleavage of the ketone itself is a more drastic transformation, potentially achievable under harsh conditions but not typically a selective derivatization strategy. acs.orgacs.orgnih.gov

The hexyl side chain on the phenyl ring can also be functionalized, primarily at the benzylic position.

Halogenation: The benzylic carbon of the hexyl group is the most reactive site for radical substitution. Reactions with agents like N-bromosuccinimide (NBS) in the presence of a radical initiator would selectively introduce a bromine atom at the benzylic position, yielding 2-(4-(1-bromohexyl)benzoyl)-3-methylpyridine. libretexts.org

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid can oxidize the alkyl side chain. libretexts.org This reaction typically cleaves the alkyl chain at the benzylic position, converting the entire hexyl group into a carboxylic acid, which would yield 4-(3-methylpyridine-2-carbonyl)benzoic acid. msu.edu

Dehydrogenation: Catalytic dehydrogenation could potentially introduce unsaturation into the hexyl chain, for example, creating a hexenyl or even a hexynyl group, though this often requires specific catalysts and conditions to be selective.

Table 2: Potential Modifications of Ketone and Hexyl Moieties

| Moiety | Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|---|

| Ketone | Reduction | NaBH₄ or LiAlH₄ | 2-(α-hydroxy-4-hexylbenzyl)-3-methylpyridine |

| Ketone | Reductive Coupling | Mg, TiCl₄ | Pinacol derivative |

| Hexyl Chain | Benzylic Halogenation | NBS, light/AIBN | 2-(4-(1-bromohexyl)benzoyl)-3-methylpyridine |

| Hexyl Chain | Benzylic Oxidation | KMnO₄, heat | 4-(3-methylpyridine-2-carbonyl)benzoic acid |

Catalyst-Mediated Transformations and Cross-Coupling Reactions of Derivatized Forms

Derivatized forms of this compound, particularly halogenated versions, are excellent substrates for powerful carbon-carbon and carbon-heteroatom bond-forming reactions mediated by transition metal catalysts. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are preeminent in this field. rsc.orgnih.govwikipedia.org For these reactions to occur, a halide (or triflate) substituent is typically required on one of the coupling partners.

Suzuki-Miyaura Coupling: If a bromo or iodo substituent were introduced onto either the pyridine ring (e.g., at C5) or the phenyl ring (e.g., at C3'), the resulting halo-derivative could be coupled with a wide variety of boronic acids or boronate esters. acs.orgnih.govresearchgate.net For example, a 5-bromo-2-(4-hexylbenzoyl)-3-methylpyridine derivative could react with an arylboronic acid in the presence of a palladium catalyst and a base to form a 5-aryl-2-(4-hexylbenzoyl)-3-methylpyridine. nih.govacs.org Pyridine-2-sulfinates have also been shown to be effective coupling partners, offering an alternative to boronic acids. rsc.org

Heck Coupling: A halogenated derivative could also participate in a Heck reaction, coupling with an alkene to introduce a new vinyl substituent. organic-chemistry.orgresearchgate.net For instance, a C3'-bromo derivative of the phenyl ring could react with styrene (B11656) in the presence of a palladium catalyst to append a styrenyl group to the phenyl ring. wikipedia.org

Other Couplings: Other catalyst-mediated reactions, such as Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig (coupling with amines), and C-H activation/coupling reactions, could also be employed to further diversify the molecular structure. rsc.orgacs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.govbeilstein-journals.org

Table 3: Example Catalyst-Mediated Cross-Coupling Reactions of a Halogenated Derivative

| Starting Material (Example) | Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |

|---|---|---|---|---|

| 5-Bromo-2-(4-hexylbenzoyl)-3-methylpyridine | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(4-Hexylbenzoyl)-3-methyl-5-phenylpyridine |

| 2-(4-Hexyl-3'-bromobenzoyl)-3-methylpyridine | Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-(4-Hexyl-3'-styrylbenzoyl)-3-methylpyridine |

| 5-Bromo-2-(4-hexylbenzoyl)-3-methylpyridine | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(4-Hexylbenzoyl)-3-methyl-5-(phenylethynyl)pyridine |

| 5-Bromo-2-(4-hexylbenzoyl)-3-methylpyridine | Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(4-Hexylbenzoyl)-3-methyl-5-(phenylamino)pyridine |

Stereochemical Investigations in Derivatization Pathways

Comprehensive searches of chemical literature and patent databases did not yield specific studies focused on the stereochemical investigations of derivatization pathways for this compound. Research on related ketones and pyridine derivatives often involves stereochemical considerations, but direct application or data for the title compound is not documented.

Asymmetric Transformations and Chiral Auxiliary Applications

There is currently no published research detailing the asymmetric transformations or the application of chiral auxiliaries specifically for this compound. The potential for such transformations exists, for instance, in the enantioselective reduction of the carbonyl group to form a chiral alcohol. In analogous compounds, such transformations are often achieved using chiral catalysts or reagents. However, no such specific applications to this compound have been reported.

The use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, has also not been documented for this particular compound.

Table 1: Summary of Research Findings on Asymmetric Transformations of this compound

| Transformation Type | Catalyst/Auxiliary | Product Configuration | Enantiomeric Excess (% ee) | Yield (%) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Table 2: Overview of Chiral Auxiliary Applications in the Derivatization of this compound

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio | Cleavage Conditions | Overall Yield (%) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Mechanistic Studies of Reactions Involving 2 4 Hexylbenzoyl 3 Methylpyridine

Kinetic Analysis of Key Synthetic Steps and Transformation Pathways

Kinetic analysis of the synthesis of 2-(4-Hexylbenzoyl)-3-methylpyridine would be fundamental to understanding the reaction mechanism. A plausible synthetic route is the palladium-catalyzed Suzuki coupling of a 3-methylpyridine (B133936) derivative with a 4-hexylphenylmetal species, followed by oxidation, or a direct Friedel-Crafts acylation.

For a hypothetical cross-coupling reaction, kinetic studies would involve systematically varying the concentrations of the reactants (e.g., the aryl halide and the organoboron reagent), the catalyst, and the ligand to determine the reaction order with respect to each component. This data helps to build a rate law for the reaction, which in turn provides insights into the composition of the transition state of the rate-determining step.

For instance, in many palladium-catalyzed cross-coupling reactions, the rate-determining step can be the oxidative addition of the aryl halide to the Pd(0) complex or the transmetalation step. A first-order dependence on the concentration of the aryl halide and the catalyst, and a zero-order dependence on the organoboron reagent, would suggest that oxidative addition is the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Suzuki Coupling Reaction

| Experiment | [Aryl Halide] (M) | [Organoboron Reagent] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 2.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 5.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 2.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 5.0 x 10⁻⁵ |

This table presents hypothetical data for illustrative purposes.

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is key to constructing a complete mechanistic picture. In the context of a palladium-catalyzed synthesis of the biaryl precursor to this compound, the catalytic cycle involves several key organopalladium intermediates. These would include the initial Pd(0) species, the Pd(II) intermediate formed after oxidative addition of the aryl halide, the intermediate resulting from transmetalation with the organoboron reagent, and the final Pd(0) species regenerated after reductive elimination of the biaryl product.

These intermediates are often short-lived and present in low concentrations, making their detection challenging. Advanced spectroscopic techniques such as in-situ NMR spectroscopy, mass spectrometry, and X-ray crystallography (for stable analogues) would be employed for their characterization.

In an alternative Friedel-Crafts acylation pathway, the key intermediate would be a resonance-stabilized acylium ion, formed by the reaction of a 4-hexylbenzoyl halide or anhydride (B1165640) with a Lewis acid catalyst. The electrophilic attack of this acylium ion on the electron-rich 3-methylpyridine ring would be a critical step. The regioselectivity of this reaction would be of particular interest in mechanistic studies.

Solvent Effects and Reaction Environment Impact on Mechanistic Course

The choice of solvent can profoundly influence the reaction rate, selectivity, and even the operative mechanism. wikipedia.org Solvents can affect the stability of reactants, products, and transition states through various interactions such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces. wikipedia.org

For polar mechanisms, such as those involving charged intermediates or transition states, a change in solvent polarity can have a significant impact. wikipedia.org For instance, in a reaction proceeding through a dipolar transition state, polar solvents would be expected to stabilize this state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. researchgate.net

In a hypothetical Suzuki coupling for the synthesis of the precursor to this compound, a mixture of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) and an aqueous base is often used. wikipedia.org The solvent's ability to dissolve both the organic and inorganic reagents and to stabilize the palladium catalytic species is crucial.

Table 2: Illustrative Solvent Effects on a Cross-Coupling Reaction Yield

| Solvent | Dielectric Constant (approx.) | Reaction Yield (%) |

| Toluene (B28343) | 2.4 | 35 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 65 |

| Acetonitrile | 37 | 85 |

| Dimethylformamide (DMF) | 37 | 92 |

This table presents illustrative data. Actual results may vary.

An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex from neutral or less charged reactants. wikipedia.org Conversely, an increase in solvent polarity can decrease the rate of reactions where there is less charge in the activated complex compared to the starting materials. wikipedia.org

Isotopic Labeling Studies for Pathway Confirmation and Rate-Determining Steps

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a reaction and to probe the nature of the rate-determining step. scripps.edu By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C or ¹⁴C), chemists can follow the labeled atom's position in the products, providing definitive evidence for a proposed reaction pathway. scripps.edu

Furthermore, isotopic labeling is used in kinetic isotope effect (KIE) studies. The KIE is the ratio of the reaction rate of a substrate with the light isotope to the rate of the substrate with the heavy isotope. A significant KIE is observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

For the synthesis of this compound, a KIE study could be designed to probe a C-H activation step, if one were involved in a direct arylation approach. For a Friedel-Crafts reaction, labeling the carbonyl carbon with ¹³C could be used to follow the acyl group and confirm its intramolecular or intermolecular transfer.

Advanced Characterization Techniques for Supramolecular Assemblies and Material Science Contexts

Crystallographic Studies of 2-(4-Hexylbenzoyl)-3-methylpyridine and its Derivatives

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Currently, there is no publicly available single-crystal X-ray diffraction data for the specific compound this compound in major crystallographic databases. This indicates a significant gap in the scientific literature regarding the precise solid-state molecular architecture of this molecule.

Polymorphism and Crystal Packing Analysis

The existence of polymorphs—different crystalline forms of the same compound—has not been documented for this compound. Polymorphism is a critical area of study in materials science as different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The analysis of crystal packing, which describes the arrangement of molecules in the crystal lattice, is essential for understanding the forces that govern the formation of a particular polymorph. Without crystallographic data, a detailed analysis of the crystal packing for this compound remains speculative.

Investigation of Intermolecular Interactions in Solid and Solution States

π-π Stacking Interactions in Crystalline Networks

While specific experimental evidence for π-π stacking interactions in the crystalline network of this compound is not available, the molecular structure suggests a potential for such interactions. The presence of two aromatic rings—the pyridine (B92270) and the hexylbenzoyl moieties—could facilitate face-to-face or offset π-π stacking. These non-covalent interactions play a crucial role in stabilizing the crystal structure and can influence the electronic properties of the material. The extent and geometry of these interactions would be dependent on the steric hindrance imposed by the 3-methyl and 4-hexyl substituents.

Self-Assembly Behavior and Aggregation Phenomena

The self-assembly and aggregation behavior of this compound in solution have not been reported in the scientific literature. The amphiphilic nature of the molecule, with a polar pyridine-benzoyl head group and a nonpolar hexyl tail, suggests that it may exhibit self-assembly into organized structures such as micelles or other aggregates in appropriate solvents. The balance between intermolecular forces like hydrogen bonding (if applicable), dipole-dipole interactions, and van der Waals forces would govern this behavior.

Exploration of this compound and its Derivatives as Building Blocks in Functional Materials

The unique structure of this compound, which combines a polar benzoyl group, a coordinating pyridine ring, and a nonpolar hexyl chain, suggests its potential as a versatile building block in the design of functional materials. The pyridine nitrogen can act as a ligand for metal ions, enabling the formation of metallosupramolecular assemblies, while the benzoyl group's polarity and the hexyl chain's flexibility can be leveraged to control intermolecular interactions and solubility.

The functional groups on this compound allow for its incorporation into polymeric structures through various synthetic strategies. It could be functionalized with a polymerizable group, such as a vinyl or acrylate moiety, to be integrated as a side chain in a polymer. The properties of the resulting polymer would be significantly influenced by this pendant group.

The hexyl chain would enhance solubility in organic solvents, a crucial factor for the processability of polymers into thin films for electronic devices. The polar benzoyl-pyridine unit could introduce specific intermolecular interactions, potentially leading to self-assembly and ordered morphologies, which are often desirable for optimizing charge transport. The structure of the side chains in conjugated polymers is known to have a significant impact on the material's morphology and electronic properties. For instance, the length and branching of alkyl side chains can affect the packing of polymer backbones and, consequently, the efficiency of charge carrier generation and transport. nih.govrsc.org

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Method | Monomer Functionalization | Potential Polymer Architecture |

| Free Radical Polymerization | Addition of a vinyl or acryloyl group | Polymer with pendant 2-(4-Hexylbenzoyl)-3-methylpyridyl groups |

| Condensation Polymerization | Functionalization with diol or diamine groups | Incorporation into polyester or polyamide backbones |

| Metal-Catalyzed Cross-Coupling | Halogenation of the pyridine or benzene (B151609) ring | Formation of conjugated polymers with the moiety in the main chain |

This table presents hypothetical strategies based on standard polymer synthesis techniques, as no specific literature for this compound was found.

The incorporation of the this compound moiety into a conjugated polymer backbone or as a side chain could have a pronounced effect on the optoelectronic and electronic properties of the resulting hybrid material. The polar nature of the benzoyl and pyridine groups can influence the local dielectric environment, which in turn can affect exciton binding energies and charge separation efficiencies in organic photovoltaic devices.

Moreover, the pyridine nitrogen can act as a coordination site, allowing for post-polymerization modification with metal ions or other Lewis acids. This could be a strategy to tune the material's electronic energy levels and absorption spectrum. The presence of polar side chains is known to modulate charge transport in mixed ionic-electronic conducting polymers by influencing the interaction with electrolytes. nsf.gov While the specific impact of a hexylbenzoyl-methylpyridine side chain is not documented, it is plausible that it would affect the percolation of charge carriers through the material. nih.gov

Table 2: Predicted Influence of this compound Moiety on Polymer Properties

| Property | Predicted Influence | Rationale |

| Solubility | Increased in organic solvents | Presence of the hexyl alkyl chain. |

| Morphology | Potential for ordered domains | Dipolar interactions from the benzoyl-pyridine group could induce self-assembly. |

| Charge Transport | Potentially modified | Polar side chains can impact charge carrier mobility and interaction with dopants. nsf.govprinceton.edu |

| Optical Absorption | May introduce new absorption bands | The benzoyl-pyridine chromophore could alter the absorption spectrum of the host polymer. |

| Coordination Ability | Yes | The pyridine nitrogen can coordinate with metal ions, offering a route for property tuning. |

This table is based on theoretical predictions derived from the general principles of polymer science and the known functions of the constituent chemical groups, due to the absence of specific research on the target compound.

Future Research Trajectories and Interdisciplinary Outlook for 2 4 Hexylbenzoyl 3 Methylpyridine

Emerging Synthetic Paradigms for Enhanced Efficiency and Diversity

Traditional synthetic routes for benzoylpyridines often involve multi-step processes that can be time-consuming and generate significant waste. Modern synthetic chemistry offers several paradigms to overcome these limitations, focusing on efficiency, sustainability, and the rapid generation of molecular diversity.

One promising approach is the use of continuous flow processing . This technology enables reactions to be performed in a continuously flowing stream within a network of tubes or microreactors. For the synthesis of benzoylpyridines, a telescoped flow strategy could merge a light-driven, catalyst-free reductive arylation with a subsequent oxidation process, significantly reducing reaction times and improving yields and reproducibility. nih.govacs.org This method is not only scalable but also enhances safety by minimizing the volume of hazardous reagents at any given time. nih.gov

Another key area is the development of C-H functionalization strategies. rsc.org Instead of relying on pre-functionalized starting materials, C-H activation allows for the direct modification of the core scaffold. This approach is considered a rate-limiting step in traditional synthesis but can be streamlined with modern techniques. rsc.org For a molecule like 2-(4-Hexylbenzoyl)-3-methylpyridine, this could enable late-stage diversification, where the hexyl or pyridine (B92270) moieties are modified to create a library of analogs for structure-activity relationship (SAR) studies. rsc.org

Photoredox catalysis is also a powerful tool, using light to drive chemical transformations under mild conditions. nih.gov This technique could be applied to forge the carbon-carbon bond between the pyridine and benzoyl groups, offering an alternative to traditional cross-coupling reactions that often require harsh conditions. nih.govacs.org

Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Applicability to this compound |

|---|---|---|

| Continuous Flow Chemistry | High throughput, scalability, improved safety, reproducibility nih.govacs.org | Rapid synthesis and optimization of reaction conditions. |

| C-H Functionalization | Step-economy, late-stage diversification, access to novel analogs rsc.org | Creation of a diverse library of derivatives by modifying the core structure. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, sustainable nih.gov | Efficient construction of the biaryl ketone scaffold. |

Integration with Advanced Characterization Modalities for Real-Time Analysis

The detailed understanding of chemical reactions as they occur is paramount for optimization and control. The integration of advanced characterization techniques directly into the synthetic workflow allows for real-time analysis, moving beyond traditional offline measurements.

Process Analytical Technology (PAT) , which includes techniques like in-situ spectroscopy (e.g., FTIR, Raman, NMR), can provide continuous data on reaction kinetics, intermediate formation, and product purity. journalwjarr.comijpsjournal.com For the synthesis of this compound, PAT could be implemented within a flow reactor to monitor the reaction in real-time, enabling precise control over reaction parameters to maximize yield and minimize impurities. journalwjarr.com

Modern analytical tools are crucial for the complete structural elucidation of complex molecules. ijpsjournal.comonlineorganicchemistrytutor.com While standard techniques like NMR and mass spectrometry are fundamental, more advanced methods are needed for challenging analyses. ijpsjournal.comSingle Crystal X-ray Diffraction (SCXRD) , for instance, provides unambiguous determination of a molecule's three-dimensional structure, which is vital for understanding its biological activity. rsc.org However, growing suitable crystals can be a bottleneck. rsc.org Advanced crystallization methods, such as high-throughput screening and under-oil approaches, can accelerate this critical step. rsc.org

Advanced Characterization Techniques

| Technique | Information Provided | Benefit for Research |

|---|---|---|

| In-situ Spectroscopy (FTIR, Raman) | Real-time reaction monitoring, kinetics, intermediate detection journalwjarr.com | Rapid process optimization and enhanced reaction understanding. |

| Advanced NMR (2D NMR) | Detailed connectivity and stereochemistry of the molecule ijpsjournal.com | Unambiguous structure confirmation. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition ijpsjournal.com | Accurate molecular formula determination. |

| Single Crystal X-ray Diffraction (SCXRD) | Atomic-level 3D structure, absolute stereochemistry rsc.org | Crucial for structure-based drug design and understanding intermolecular interactions. |

Advancements in Computational Predictive Modeling for Chemical Discovery

Computational chemistry and machine learning are transforming chemical research by enabling the prediction of molecular properties and the design of new compounds with desired characteristics. nih.govacs.org These in silico methods can significantly reduce the time and cost associated with experimental research by prioritizing the most promising candidates for synthesis and testing. acs.org

For this compound, Quantum Mechanics (QM) calculations can be used to predict its electronic structure, reactivity, and spectroscopic properties. acs.orgMolecular Docking simulations can predict how the molecule might bind to a biological target, such as an enzyme or receptor, providing insights into its potential therapeutic applications. This approach has been successfully used to guide the optimization of other pyridine derivatives. nih.gov